molecular formula C24H21FN2O4S B3612996 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3612996
M. Wt: 452.5 g/mol
InChI Key: IPZMBEMAKYXCKJ-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzodiazole core, substituted with a fluorophenyl group and a trimethoxybenzoyl group

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-29-20-12-16(13-21(30-2)22(20)31-3)23(28)27-19-7-5-4-6-18(19)26-24(27)32-14-15-8-10-17(25)11-9-15/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZMBEMAKYXCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-1H-1,3-benzodiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with a thiol derivative.

    Attachment of the Trimethoxybenzoyl Group: The final step involves the acylation of the benzodiazole core with a trimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the trimethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzoyl moiety, in particular, is associated with enhanced biological activity, making it a promising candidate for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3,4,5-TRIMETHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

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